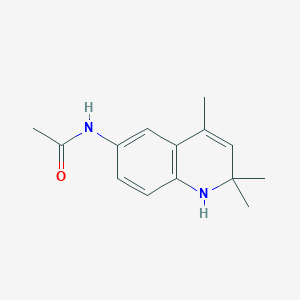
4-Amino-2-(3-nitrophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(3-nitrophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile, also known by its IUPAC name 4-amino-2-(3-nitrophenyl)-6-(propylamino)nicotinonitrile , is a complex organic compound. Its molecular formula is C17H14N6O2 and it exhibits interesting pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 3-nitrobenzaldehyde with malononitrile, followed by cyclization and subsequent reduction of the resulting intermediate. The propylamino group is introduced during the cyclization step.
Reaction Conditions: The reaction typically occurs under reflux conditions using a suitable solvent (e.g., ethanol or acetonitrile). Acidic or basic catalysts may be employed to facilitate the cyclization. The reduction step can be achieved using hydrogen gas over a metal catalyst (e.g., Raney nickel).
Industrial Production: While not widely produced industrially, small-scale synthesis of this compound is feasible in research laboratories.
化学反応の分析
4-Amino-2-(3-nitrophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile undergoes various reactions:
Oxidation: It can be oxidized to form its corresponding pyridine N-oxide.
Reduction: Reduction of the nitro group yields the corresponding amino compound.
Substitution: The nitrile groups can be substituted with other functional groups.
Common reagents include reducing agents (e.g., hydrogen and palladium), oxidizing agents (e.g., m-chloroperbenzoic acid), and nucleophiles (e.g., amines).
Major products from these reactions include the reduced amino compound and various substituted derivatives.
科学的研究の応用
Chemistry::
Building Block: Researchers use this compound as a building block for the synthesis of more complex molecules.
Fluorescent Probes: Its unique structure makes it useful as a fluorescent probe in chemical biology studies.
Anticancer Potential: Some studies suggest that derivatives of this compound exhibit anticancer activity by targeting specific cellular pathways.
Neuroprotection: Investigations into its neuroprotective effects are ongoing.
Dye Intermediates: It serves as an intermediate in the synthesis of dyes and pigments.
作用機序
The exact mechanism of action remains an active area of research. its potential targets include enzymes involved in cell proliferation and apoptosis pathways.
類似化合物との比較
While there are no direct analogs, its structural features make it distinct from other pyridine-based compounds. Similar compounds include other pyridine derivatives with nitrile or amino groups.
特性
分子式 |
C16H14N6O2 |
|---|---|
分子量 |
322.32 g/mol |
IUPAC名 |
4-amino-2-(3-nitrophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H14N6O2/c1-2-6-20-16-13(9-18)14(19)12(8-17)15(21-16)10-4-3-5-11(7-10)22(23)24/h3-5,7H,2,6H2,1H3,(H3,19,20,21) |
InChIキー |
WEMDDIJQZIHZGY-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=C(C(=C(C(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C#N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N,N-dimethyl-2-{3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine](/img/structure/B11045414.png)
![6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11045418.png)


![5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045432.png)
![3'-phenyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11045439.png)
![1-acetyl-4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045456.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045457.png)
![1-cyclohexyl-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11045466.png)
![methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate](/img/structure/B11045481.png)
![1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11045492.png)
![Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045493.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045498.png)
![7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11045505.png)